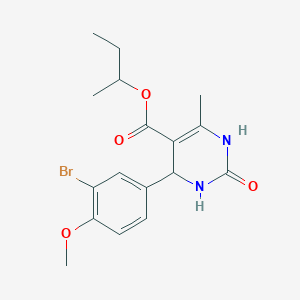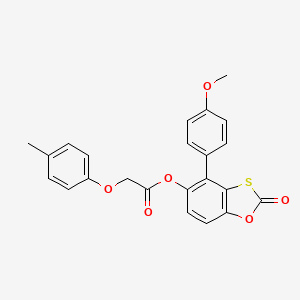![molecular formula C27H27ClN2O2S B15034150 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B15034150.png)
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-ETHYL-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound with a unique spiro structure This compound is characterized by the presence of a spiro linkage between a benzoquinazoline and a cyclohexane ring, along with a chlorophenyl group and an oxoethylsulfanyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-ETHYL-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE typically involves multiple steps. One common approach starts with the cyclization of N-(4-chlorophenyl)-β-alanine in the presence of piperidine as a catalyst, leading to the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate . This intermediate undergoes further reactions with various hydrazines to yield a variety of derivatives, including the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-ETHYL-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists interested in developing new methodologies and exploring structure-activity relationships.
Biology: Its potential biological activity, including antibacterial and antiviral properties, makes it a candidate for drug discovery and development
Medicine: The compound’s structural features suggest potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Its chemical properties may be useful in the development of new materials or as intermediates in the synthesis of other valuable compounds.
作用機序
The exact mechanism of action for 2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-ETHYL-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is not well-understood. its biological activity is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl group and exhibits antiviral activity.
Ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate: An intermediate in the synthesis of the target compound, it also possesses a chlorophenyl group and a similar core structure.
Uniqueness
2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-ETHYL-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is unique due to its spiro linkage and the combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C27H27ClN2O2S |
|---|---|
分子量 |
479.0 g/mol |
IUPAC名 |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-ethylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C27H27ClN2O2S/c1-2-30-25(32)23-24(29-26(30)33-17-22(31)18-10-12-20(28)13-11-18)21-9-5-4-8-19(21)16-27(23)14-6-3-7-15-27/h4-5,8-13H,2-3,6-7,14-17H2,1H3 |
InChIキー |
GEWAOEBPEHSPBZ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N=C1SCC(=O)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B15034071.png)
![2-[4-[(Z)-(5-imino-7-oxo-3-phenyl-thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxy-phenoxy]acetic acid](/img/structure/B15034078.png)
![3-(2-Methylprop-2-EN-1-YL)-2-sulfanylidene-2,3,4,6-tetrahydro-1H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B15034087.png)
![Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B15034090.png)
![(3Z)-1-methyl-3-[4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15034096.png)
![Ethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B15034105.png)

![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15034129.png)

![N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-bromobenzoyl)piperazin-1-YL]-2-nitroaniline](/img/structure/B15034149.png)
![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-ethylquinazolin-4(3H)-one](/img/structure/B15034153.png)

![3-allyl-2-[(2-oxopropyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15034163.png)

